molecular formula C18H14N4S B14310309 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline CAS No. 111756-80-0

6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B14310309
CAS No.: 111756-80-0
M. Wt: 318.4 g/mol
InChI Key: URXVEJOQHFWIFY-UHFFFAOYSA-N
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Description

6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that incorporates both thiazole and quinoxaline moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the Hantzsch reaction, which includes the condensation of α-haloketones with thiourea . The quinoxaline moiety can be synthesized via the condensation of o-phenylenediamine with α-diketones . The final step involves the coupling of these two intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to the inhibition of cancer cell growth and the suppression of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline apart is its unique combination of thiazole and quinoxaline rings, which endows it with a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

111756-80-0

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C18H14N4S/c1-4-8-15-12(5-1)17-18(22(15)11-16-19-9-10-23-16)21-14-7-3-2-6-13(14)20-17/h1-8H,9-11H2

InChI Key

URXVEJOQHFWIFY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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